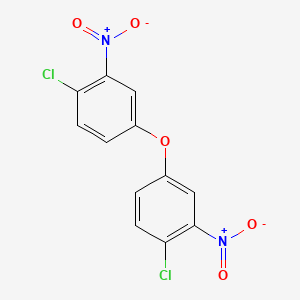

1,1'-Oxybis(4-chloro-3-nitrobenzene)

Description

1,1'-Oxybis(4-chloro-3-nitrobenzene) is a chlorinated nitroaromatic ether compound characterized by two benzene rings connected via an oxygen bridge. Each aromatic ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. Its molecular formula is inferred as C₁₂H₈Cl₂N₂O₃, with a molecular weight of approximately 315.1 g/mol.

Properties

CAS No. |

63107-19-7 |

|---|---|

Molecular Formula |

C12H6Cl2N2O5 |

Molecular Weight |

329.09 g/mol |

IUPAC Name |

1-chloro-4-(4-chloro-3-nitrophenoxy)-2-nitrobenzene |

InChI |

InChI=1S/C12H6Cl2N2O5/c13-9-3-1-7(5-11(9)15(17)18)21-8-2-4-10(14)12(6-8)16(19)20/h1-6H |

InChI Key |

VHPXZCBWXRZEBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Oxybis(4-chloro-3-nitrobenzene) typically involves the nitration of 1,1’-Oxybis(4-chlorobenzene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene rings.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to rigorous purification steps, including recrystallization and distillation, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Oxybis(4-chloro-3-nitrobenzene) undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro groups on the benzene rings make the compound susceptible to further substitution reactions, such as halogenation and nitration.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).

Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.

Halogenated Derivatives: Electrophilic aromatic substitution results in halogenated products.

Oxidized Products: Oxidation reactions yield quinones or other oxidized compounds.

Scientific Research Applications

1,1’-Oxybis(4-chloro-3-nitrobenzene) has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Oxybis(4-chloro-3-nitrobenzene) involves its interaction with molecular targets through its nitro and chloro substituents. The nitro groups can participate in redox reactions, while the chloro groups can engage in electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related chlorinated nitroaromatics and ether-linked derivatives. Key comparisons include:

Positional Isomers: 1-Chloro-3-nitrobenzene vs. 1-Chloro-4-nitrobenzene

- 1-Chloro-3-nitrobenzene (CAS 121-73-3): Molecular Formula: C₆H₄ClNO₂; MW: 157.55 g/mol. Properties: A single-ring compound with a nitro group at the 3-position and chlorine at the 1-position. Used as a laboratory reagent and intermediate in organic synthesis . Key Difference: Unlike the target compound, this lacks the oxygen-bridged dimeric structure, resulting in lower molecular weight and distinct reactivity.

- 1-Chloro-4-nitrobenzene (CAS 100-00-5): Molecular Formula: C₆H₄ClNO₂; MW: 157.55 g/mol. Properties: A positional isomer with chlorine at the 4-position and nitro at the 1-position. Widely used in antioxidant production for rubber . Key Difference: The reversed substitution pattern alters electronic properties, affecting solubility and reactivity in synthesis.

Chlorinated Bis-Benzene Derivatives

- Dilan (Mix of nitroalkylidene chlorobenzenes) :

- Structure : Contains 1,1'-(2-nitrobutylidene)bis(4-chlorobenzene) and related derivatives.

- Use : Historically employed as a pesticide .

- Comparison : Unlike 1,1'-Oxybis(4-chloro-3-nitrobenzene), Dilan features alkylidene bridges instead of an oxygen bridge, leading to differences in biodegradability and pesticidal activity.

Ether-Linked Compounds

- 1,1'-Oxybis[3-chloropropane] (CAS 629-36-7): Structure: Aliphatic ether with chlorine substituents.

Data Table: Key Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.